
4-(6-bromophthalazin-1-yl)morpholine
Übersicht
Beschreibung
4-(6-bromophthalazin-1-yl)morpholine is a chemical compound with the molecular formula C12H12BrN3O It is characterized by the presence of a morpholine ring and a bromine atom attached to a phthalazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 1,4-dioxophthalazine with phosphorus pentachloride (PCl5) to form 1,4-dichlorophthalazine, which is then reacted with morpholine under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production of 4-(6-bromophthalazin-1-yl)morpholine may involve large-scale bromination and subsequent morpholine substitution reactions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-bromophthalazin-1-yl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phthalazines, while coupling reactions can produce complex aromatic compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
4-(6-bromophthalazin-1-yl)morpholine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 4-(6-bromophthalazin-1-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Morpholino-4-bromophthalazine
- 1-Morpholino-6-chlorophthalazine
- 1-Morpholino-6-fluorophthalazine
Uniqueness
4-(6-bromophthalazin-1-yl)morpholine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and fluoro analogs. The bromine atom can participate in specific substitution and coupling reactions that are not as readily achievable with other halogens .
Eigenschaften
Molekularformel |
C12H12BrN3O |
|---|---|
Molekulargewicht |
294.15 g/mol |
IUPAC-Name |
4-(6-bromophthalazin-1-yl)morpholine |
InChI |
InChI=1S/C12H12BrN3O/c13-10-1-2-11-9(7-10)8-14-15-12(11)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 |
InChI-Schlüssel |
DAXFBNABABBMFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C3C=CC(=CC3=CN=N2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

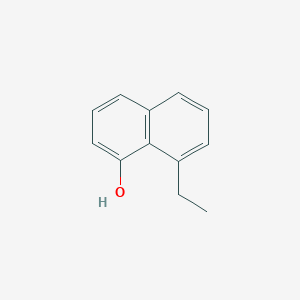
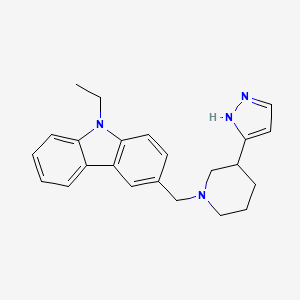
![(4S,5R,6R,18R)-4,5-dihydroxy-3,8,8,15,15,18-hexamethyl-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-19-one](/img/structure/B8580525.png)
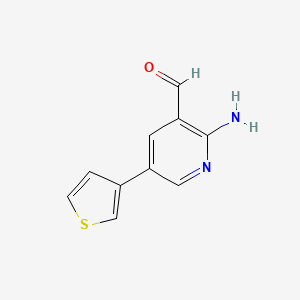



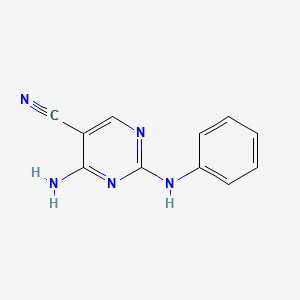

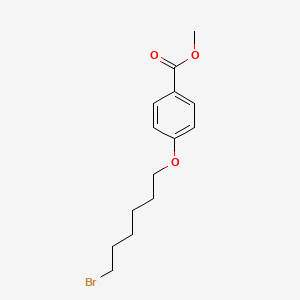
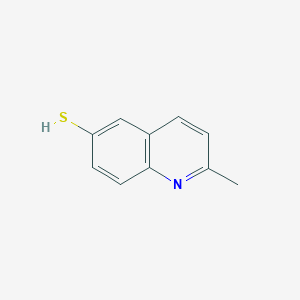
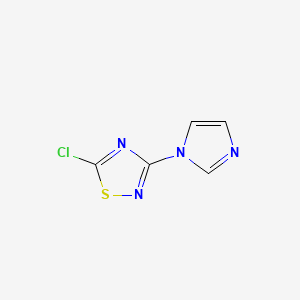

![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(methoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B8580606.png)
